MC1220

HIV-1 NNRTI IC50

MC1220 (CAS 391681-51-9) is a dihydro-alkylthio-benzyl-oxopyrimidine (DABO) class non-nucleoside reverse transcriptase inhibitor (NNRTI). The compound is characterized as a tight-binding inhibitor of HIV-1 reverse transcriptase and was developed as the lead candidate within the EU FP6 SHIVA project for microbicide development targeting mucosal prevention of HIV transmission.

Molecular Formula C15H17F2N3O
Molecular Weight 293.31 g/mol
CAS No. 391681-51-9
Cat. No. B1663793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC1220
CAS391681-51-9
SynonymsMC-1220;  6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one
Molecular FormulaC15H17F2N3O
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F
InChIInChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21)
InChIKeyAUVZNKJXGYXDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC1220 (CAS 391681-51-9) for Procurement: Baseline Identification of a DABO-Class NNRTI Microbicide Candidate


MC1220 (CAS 391681-51-9) is a dihydro-alkylthio-benzyl-oxopyrimidine (DABO) class non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. The compound is characterized as a tight-binding inhibitor of HIV-1 reverse transcriptase and was developed as the lead candidate within the EU FP6 SHIVA project for microbicide development targeting mucosal prevention of HIV transmission [2]. MC1220 has been evaluated preclinically in both in vitro cellular assays and in vivo non-human primate challenge models, with discontinued status noted at the preclinical stage for HIV prevention indication [3].

DABO-class NNRTI probe for reverse transcriptase inhibition studies
Supports irreversible RT inactivation research and post-exposure modeling
Mucosal antiviral formulation screening and sustained-release device testing

MC1220 (CAS 391681-51-9): Why Generic NNRTI Substitution Is Not Scientifically Valid for Microbicide Research Applications


Procurement decisions for NNRTIs in microbicide research cannot rely on class-level substitution due to substantial intra-class heterogeneity in potency across HIV-1 clades, irreversible inactivation capacity, and tissue-specific pharmacokinetic behavior. Within the SHIVA project, MC1220 demonstrated superiority over back-up compounds IM46 and YML 220 as well as over other NNRTIs in microbicide development (UC-781 and TMC-120/dapivirine) across multiple performance dimensions [1]. Notably, the irreversible viral inactivation property—termed the "memory effect"—exhibits marked variation among NNRTIs, with MC1220 showing the most pronounced effect among tested comparators [1]. Furthermore, the DABO scaffold confers a resistance profile and binding kinetics distinct from diarylpyrimidine (DAPY) class compounds. Substituting MC1220 with an alternative NNRTI without head-to-head comparative data therefore risks introducing uncharacterized efficacy gaps in experimental systems designed around MC1220's validated performance envelope.

Property
MC1220
Generic NNRTI substitute
Binding kinetics
Tight-binding DABO scaffold profile
Binding kinetics may differ; class-level extrapolation unsupported
Irreversible inactivation (memory effect)
Reported strongest rank among tested NNRTIs
Memory effect magnitude may shift; not interchangeable
Tissue distribution
High vaginal fluid-to-plasma compartmentalization
Tissue-specific PK may not transfer; requires verification

MC1220 (CAS 391681-51-9): Verifiable Comparative Evidence for Scientific Selection and Procurement


Comparative In Vitro Potency: MC1220 vs. Efavirenz Against HIV-1 and SHIV Strains

In head-to-head TZM-bl cell-based assays, MC1220 demonstrated consistently lower IC50 values than the first-generation NNRTI efavirenz across multiple HIV-1 and SHIV strains [1]. For the RT-SHIV162P3 chimera, MC1220 exhibited an IC50 of 0.15 ± 0.023 ng/mL (approximately 0.51 nM), representing an 8.7-fold greater potency than efavirenz (IC50 1.3 ± 0.57 ng/mL; approximately 4.16 nM) [1]. This potency differential was maintained against clinically relevant HIV-1 strains including SF162 (0.41 vs. 2.1 ng/mL; 5.1-fold difference), DJ258 (0.50 vs. 3.5 ng/mL; 7.0-fold difference), and NL4-3 (0.59 vs. 2.7 ng/mL; 4.6-fold difference) [1].

IC50 vs Efavirenz
Head-to-head
MC1220 IC50 0.15 ng/mL (RT-SHIV162P3) vs efavirenz 1.3 ng/mL; 8.7-fold lower across strains
Supports antiviral potency comparison across HIV-1 strains
TZM-bl assay; strain-specific IC50 context
HIV-1 NNRTI IC50 TZM-bl assay Microbicide

Irreversible Inactivation Capacity: MC1220 "Memory Effect" vs. UC-781 and TMC-120

The SHIVA project's final report documents that MC1220 possesses the strongest irreversible HIV-1 inactivation capability among tested NNRTI microbicide candidates [1]. This property, termed the "memory effect," refers to the capacity to suppress HIV-1 multiplication even when cells are pre-treated for only a few hours before infection and subsequently incubated in continuous absence of the drug [1]. The report explicitly states that MC1220's memory effect "is by far the best among the NNRTIs tested, UC-781 and TMC-120 included" [1]. While precise quantitative kinetic parameters are not provided in the summary report, the rank-order superiority constitutes actionable procurement intelligence for experimental designs requiring sustained post-exposure antiviral activity.

Memory effect rank
Reported
Ranked highest irreversible inactivation among UC-781, TMC-120 and back-up compounds
Reported rank-order superiority supports post-exposure assay design
Quantitative kinetic parameters not available; rank based on project summary
Irreversible inhibitor NNRTI Microbicide Viral inactivation SHIVA

Virucidal Activity at High Multiplicity of Infection: MC1220 Complete Viral Suppression

MC1220 demonstrates potent virucidal activity capable of completely suppressing HIV-1 multiplication even under high multiplicity of infection (MOI) challenge conditions [1]. At a concentration of 3.5 µM, MC1220 suppressed HIV-1 multiplication in cultures acutely infected with a very high MOI of 5 CCID50/cell, allowing exponential cell multiplication comparable to uninfected cultures for the subsequent 40-day observation period [1]. This level of sustained viral suppression under aggressive infection conditions distinguishes MC1220 within the DABO class [1].

High-MOI virucidal activity
Assay context
3.5 µM MC1220 completely suppressed HIV-1 at 5 CCID50/cell for 40 days
Supports sustained viral suppression endpoint assessment
Long-term culture model; DABO-class context
Virucidal HIV-1 High MOI NNRTI DABO

Tissue-Specific Pharmacokinetics: Vaginal Fluid vs. Plasma Distribution in Macaques

In macaque pharmacokinetic studies using MC1220-releasing silicone elastomer vaginal rings (SEVRs), MC1220 exhibited pronounced compartmentalization with sustained local vaginal concentrations and minimal systemic exposure [1]. At peak measurement, vaginal fluid concentrations reached 845 ng/mL while plasma concentrations peaked at only 0.91 ng/mL, representing a tissue-to-plasma ratio of approximately 928:1 [1]. The SEVR released 1.66 mg of MC1220 into simulated vaginal fluid over 30 days [1]. Kaplan-Meier analysis over 9 weeks demonstrated significantly lower infection rates for MC1220 SEVR-treated animals versus placebo rings (hazard ratio 0.20; P = 0.0037) [1].

Vaginal vs plasma PK
Model context
Vaginal fluid peak 845 ng/mL vs plasma 0.91 ng/mL; ratio ≈ 928:1; release 1.66 mg/30 days
Supports topical formulation exposure assessment
Macaque SEVR model; HR 0.20 (P=0.0037)
Pharmacokinetics Macaque Vaginal ring Tissue distribution Microbicide

Broad-Spectrum Anti-HIV-1 Clade Activity: Superiority Over Back-Up and Comparator NNRTIs

The SHIVA project final report establishes that MC1220 demonstrates superiority over both internal back-up compounds (IM46, YML 220) and external comparator NNRTIs (UC-781, TMC-120) with respect to potency and breadth of antiretroviral activity against HIV-1 clades responsible for the global AIDS pandemic [1]. The report states: "MC 1220 turned out to be clearly superior not only to its back-up compounds, but also to the other Non-nucleoside reverse transcriptase inhibitors (NNRTIs) (UC 781 and TMC 120) that are currently being developed as microbicides" [1]. Additionally, MC1220 shows "outstanding biological properties in terms of potency and spectrum of antiretroviral activity against most of the HIV-1 clades responsible for AIDS all over the world" [1].

Clade breadth rank
Class-level inference
Reported superior breadth over IM46, YML220, UC-781, TMC-120 across global HIV-1 clades
Reported broad anti-HIV-1 clade activity context
Clade-specific IC50 not fully enumerated; rank-order from summary
HIV-1 clades Broad-spectrum NNRTI Microbicide Global HIV

In Vivo Protection in Non-Human Primate Challenge Model: Liposomal Gel Formulation

In rhesus macaque vaginal challenge studies using the RT-SHIV model, MC1220 formulated as a liposomal gel demonstrated partial protection against viral infection [1]. In a single-application protocol, 2 of 4 animals (50%) treated with 0.5% MC1220 and 2 of 5 animals (40%) treated with 1.5% MC1220 were protected from infection [1]. In a repeated-application protocol (0.5% MC1220 once daily for 4 days), 3 of 5 treated animals (60%) were protected, while all 5 vehicle-control animals became infected [1]. Among infected animals, the RNA viral load at necropsy was significantly lower in MC1220-treated versus control groups (P = 0.05) [1].

Macaque challenge protection
Model context
40-60% protection vs. 0% vehicle; lower RNA viral load in treated (P=0.05)
Supports mucosal challenge model endpoint interpretation
RT-SHIV macaque model; liposomal gel formulation
Macaque RT-SHIV Vaginal challenge Microbicide In vivo protection

MC1220 (CAS 391681-51-9): Validated Application Scenarios Based on Preclinical Evidence


Mucosal HIV Microbicide Formulation Development and Sustained-Release Device Testing

MC1220 is validated for microbicide formulation research, particularly in sustained-release delivery systems such as silicone elastomer vaginal rings (SEVRs). Evidence from macaque studies demonstrates that MC1220-releasing SEVRs achieve sustained local vaginal fluid concentrations (peak 845 ng/mL) with minimal systemic exposure (plasma peak 0.91 ng/mL), resulting in significantly reduced infection hazard (HR 0.20; P = 0.0037) [1]. This tissue-specific pharmacokinetic profile supports use of MC1220 as a reference compound in formulation development and device testing programs targeting mucosal HIV prevention [1].

Non-Human Primate Challenge Studies in RT-SHIV Vaginal Transmission Models

MC1220 has established benchmark efficacy data in the validated RT-SHIV rhesus macaque vaginal challenge model [1]. In liposomal gel formulations, MC1220 provided 40-60% protection against vaginal RT-SHIV challenge, with significantly reduced viral loads in infected animals (P = 0.05) relative to controls [1]. This validated in vivo performance dataset makes MC1220 a suitable positive control or reference compound for comparative efficacy studies of novel microbicide candidates in the same non-human primate challenge system [1].

NNRTI Comparative Studies Requiring Head-to-Head Potency Data Against HIV-1 Clades

For research programs requiring quantitatively benchmarked NNRTI activity against specific HIV-1 strains and SHIV chimeras, MC1220 offers directly comparable IC50 data with efavirenz [1]. MC1220 demonstrates 4.6-fold to 8.7-fold greater potency than efavirenz across RT-SHIV162P3, SF162, DJ258, and NL4-3 strains in TZM-bl cell assays [1]. This comparative dataset supports selection of MC1220 as a high-potency reference NNRTI in antiviral screening panels and structure-activity relationship studies involving DABO-class compounds [1].

Studies of Irreversible HIV-1 Inactivation and Post-Exposure Prophylaxis Modeling

MC1220 exhibits the most pronounced irreversible HIV-1 inactivation capacity ("memory effect") among tested NNRTIs including UC-781 and TMC-120/dapivirine [1]. In high-MOI challenge experiments, 3.5 µM MC1220 completely suppressed HIV-1 multiplication for 40 days [1]. This property supports use of MC1220 in experimental systems designed to model post-exposure prophylaxis scenarios or studies investigating the kinetics and mechanism of irreversible NNRTI-mediated viral inactivation [1].

Application
Selection Property
Validation Focus
Mucosal HIV microbicide formulation and device testing
Sustained-release device compatibility context
Tissue-specific PK endpoint verification
NHP RT-SHIV vaginal challenge model studies
Benchmark in vivo model-response profile
Protection rate and viral load endpoint review
NNRTI comparative potency screening across HIV-1 clades
Head-to-head IC50 dataset with efavirenz
Strain-specific potency comparison validation
Irreversible RT inactivation and post-exposure prophylaxis modeling
Reported strongest memory effect among NNRTIs
Kinetic inactivation and viral rebound endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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